

Technical Support Center: Sourcing & Validating High-Purity Harmalidine

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Compound of Interest

Compound Name: *Harmalidine*

CAS No.: 109794-97-0

Cat. No.: B178580

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Topic: Sourcing high-purity **harmalidine** standard for analytical research. CAS Registry Number: 109794-97-0 (Distinct from Harmaline) Document Control: VER-2.4 | Status: Active[1]

Executive Summary: The "Identity Trap"

As a Senior Application Scientist, I frequently encounter researchers who unknowingly compromise their data by confusing **Harmalidine** with Harmaline. While often used interchangeably in older botanical literature, they are chemically distinct entities in modern analytical pharmacognosy.

- Harmaline (C₁₃H₁₄N₂O): The abundant dihydro-beta-carboline (CAS 304-21-2).
- **Harmalidine** (C₁₆H₁₈N₂O): A rare, tetracyclic alkaloid (CAS 109794-97-0).[2]

If your target is the standard beta-carboline profile of *Peganum harmala*, you likely need Harmaline. If you are profiling the minor alkaloid fraction or conducting specific isomer research, you need the C₁₆ **Harmalidine**. This guide addresses the sourcing and validation of the latter, the C₁₆ **Harmalidine**.

Part 1: Identity & Sourcing Protocol

Q1: I ordered "**Harmalidine**" but the CoA lists a molecular weight of ~214 g/mol . Is this correct?

Answer: No. You have received Harmaline. This is the most common sourcing error. Many generalist chemical suppliers map the keyword "**Harmalidine**" to "Harmaline" due to historical synonymy.

- The Check:
 - Harmaline: MW 214.26 g/mol | Formula: C13H14N2O
 - **Harmalidine** (Target): MW 254.33 g/mol | Formula: C16H18N2O[2]

Corrective Action: Return the product. You must specifically request CAS 109794-97-0. If the supplier cannot provide a Certificate of Analysis (CoA) confirming the C16 formula, do not purchase.

Q2: Which suppliers stock the valid C16 **Harmalidine** standard?

Answer: High-purity (>95%) C16 **Harmalidine** is not a commodity chemical; it is a specialty research standard. Sourcing requires vendors specializing in rare phytochemicals or custom synthesis.

Verified Sourcing Channels (Analytical Grade):

Supplier Category	Recommended Vendors	Notes
Primary Standards	Alfa Chemistry, Biocrick	List specific CAS 109794-97-0. Often sold in 1mg - 5mg aliquots.
Custom Synthesis	BOC Sciences, Toronto Research Chemicals	Required if >100mg is needed. Request synthesis of 8-Methoxy-4,4-dimethyl-1,2,4,5-tetrahydrobenzo[b]pyrido[2,3,4-gh]pyrrolizine.
Aggregators	GuideChem, Pharmaffiliates	Use caution.[3] Verify the supplier is the originator of the CoA, not just a reseller.

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*Critical Note: Due to the "elusive" nature of natural **Harmalidine**, synthetic standards are preferred for quantitative analysis to ensure batch-to-batch consistency.*

Part 2: Analytical Validation (Troubleshooting)

Q3: My HPLC retention time for **Harmalidine** is identical to Harmaline. Why?

Answer: You likely have co-elution or the wrong standard. **Harmalidine** (C16) contains a fused tetracyclic ring system and gem-dimethyl groups, making it significantly more lipophilic than the tricyclic Harmaline.

Troubleshooting the HPLC Method: On a standard C18 reverse-phase column, **Harmalidine** should elute after Harmaline and Harmine.

- If $tR(\text{Harmalidine}) \approx tR(\text{Harmaline})$: Your gradient is too steep (rising organic phase too fast), compressing the peaks.
- The Fix: Lower the slope of your acetonitrile gradient.

Recommended Starting Protocol (Gradient):

Parameter	Setting
Column	C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 μ m, 4.6 x 100 mm
Mobile Phase A	10 mM Ammonium Acetate (pH 8.5)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-5 min: 20% B (Isocratic) 5-20 min: 20% -> 60% B 20-25 min: 60% -> 90% B
Flow Rate	1.0 mL/min
Detection	UV 330 nm (Excitation) / 450 nm (Emission) for fluorescence; or UV 254 nm.

Q4: The NMR spectrum of my standard shows discrepancies with older literature. Is it impure?

Answer: Not necessarily. The structure of "natural" **Harmalidine** has been a subject of debate. [4] Recent studies (e.g., RSC Advances, 2022) have highlighted inconsistencies between the reported natural structure and synthetic references.

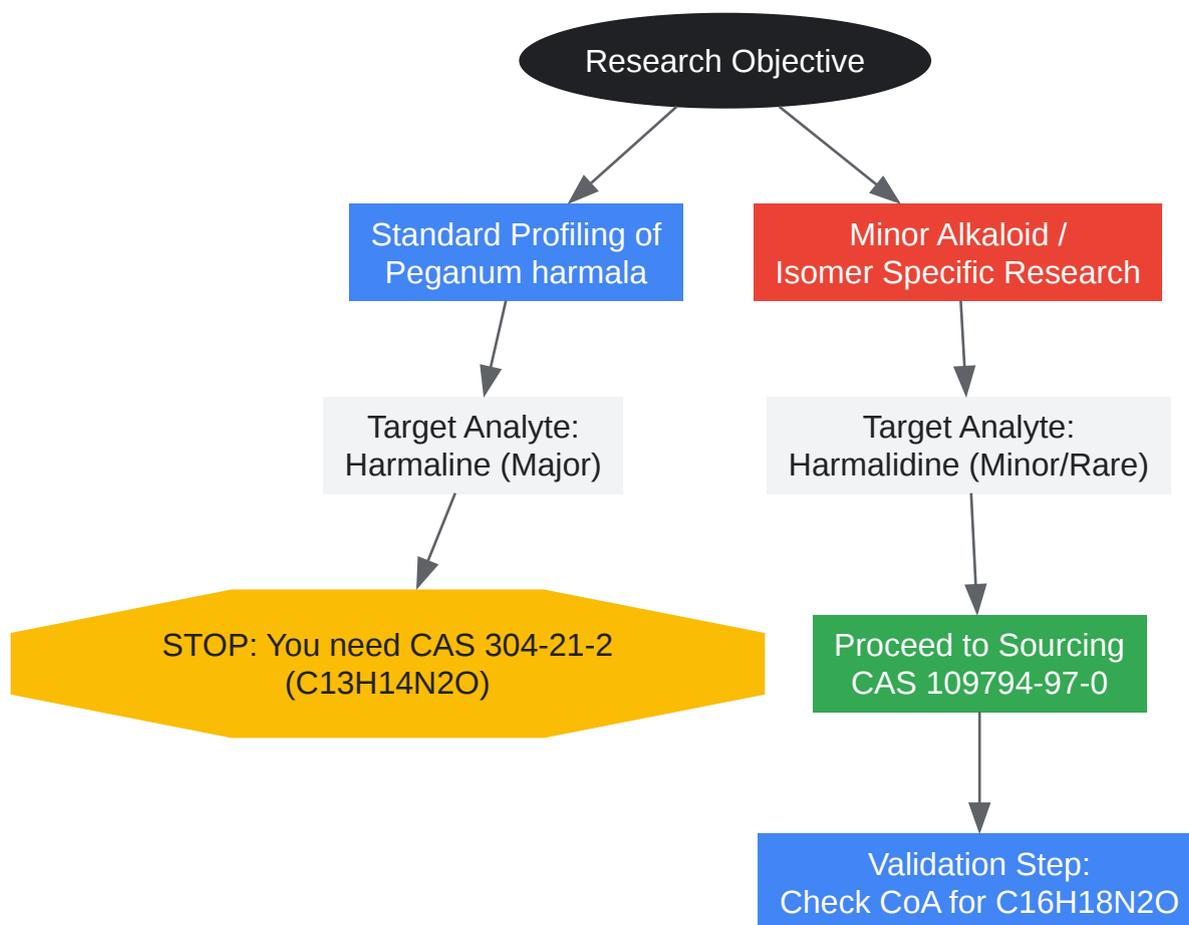
Self-Validating the Structure (^1H NMR in CDCl_3): Look for these diagnostic signals to confirm C16 **Harmalidine** (CAS 109794-97-0) vs. Harmaline:

- Gem-dimethyl group: Look for a strong singlet integrating to 6H (two methyls on the same carbon) around δ 1.2–1.5 ppm. Harmaline lacks this.
- Tetracyclic Fusion: Harmaline has an N-H indole proton (broad singlet >8 ppm). C16 **Harmalidine** is often cyclized at the indole nitrogen, altering this region.

Part 3: Workflow Visualization

Figure 1: Sourcing Decision Matrix (The Identity Filter)

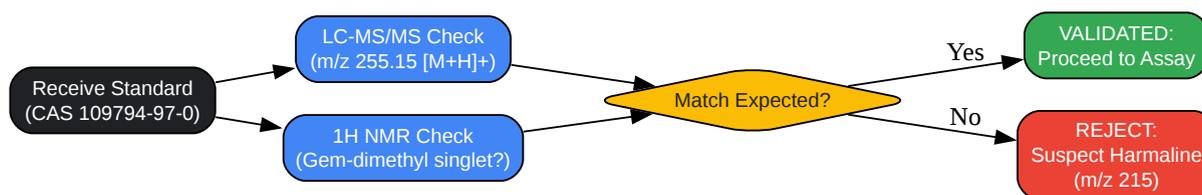
Caption: Logical workflow to ensure the correct chemical entity is sourced based on research intent.



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Figure 2: Analytical Validation Workflow

Caption: Step-by-step protocol to validate the identity of the received standard before experimental use.



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Part 4: References & Grounding

- Chemical Identity & Nomenclature:
 - PubChem Compound Summary for CID 13819666 (**Harmalidine**). National Library of Medicine. Accessed Jan 2026.[5][6][7] [Link](#)
 - Differentiation from Harmaline: Herraiz, T., et al. (2010).[8][9] "Identification and occurrence of β -carboline alkaloids in Peganum harmala." Food and Chemical Toxicology. (Establishes the major/minor alkaloid profile).
- Structural Controversy & Synthesis:
 - Pigeon, X., et al. (2022). "A gold(I)-catalysed approach towards **harmalidine** an elusive alkaloid from Peganum harmala." [4] RSC Advances. (Discusses the structural assignment issues and NMR discrepancies). [Link](#)
- Analytical Methods (HPLC):
 - Kartal, M., et al. (2003). "HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L." Journal of Pharmaceutical and Biomedical Analysis.[7] (Baseline method for beta-carbolines; note modification required for C16 **Harmalidine**). [Link](#)
- Sourcing Verification:
 - Alfa Chemistry Product Catalog: **Harmalidine** (CAS 109794-97-0).[Link](#)
 - Biocrick Product Data: **Harmalidine**. [4][8][Link](#)

Disclaimer: This guide is for research and analytical development purposes only. **Harmalidine** and related beta-carbolines may be controlled substances or analogues in certain jurisdictions. Verify local regulations before procurement.

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Sources

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